2-Bromo-4-phenoxypyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H8BrNO |
|---|---|
Molecular Weight |
250.09 g/mol |
IUPAC Name |
2-bromo-4-phenoxypyridine |
InChI |
InChI=1S/C11H8BrNO/c12-11-8-10(6-7-13-11)14-9-4-2-1-3-5-9/h1-8H |
InChI Key |
PEARSOQDYCLLHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=NC=C2)Br |
Origin of Product |
United States |
Chemical Reactivity and Transformational Chemistry of 2 Bromo 4 Phenoxypyridine
Cross-Coupling Reactions Involving the Bromine Moiety
The bromine atom at the C-2 position of the pyridine (B92270) ring is highly susceptible to oxidative addition by transition metal catalysts, particularly palladium(0) complexes. This reactivity makes 2-Bromo-4-phenoxypyridine an excellent substrate for various cross-coupling reactions, allowing for the introduction of a wide range of aryl, heteroaryl, alkyl, and vinyl substituents.
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, coupling an organoboron species (like a boronic acid) with an organic halide. nih.govmdpi.com This palladium-catalyzed reaction is known for its mild conditions and tolerance of a broad array of functional groups. nih.gov For this compound, the reaction facilitates the substitution of the bromine atom with various aryl or vinyl groups.
The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. Heteroaryl halides, including 2-bromopyridines, are effective coupling partners in Suzuki reactions, allowing for the synthesis of complex heterobiaryls. nih.govresearchgate.net
Table 1: Representative Suzuki-Miyaura Reactions with this compound
| Boronic Acid (R-B(OH)₂) | Product | Potential Application |
| Phenylboronic acid | 2-Phenyl-4-phenoxypyridine | Synthesis of biaryl compounds |
| 4-Methylphenylboronic acid | 2-(4-Methylphenyl)-4-phenoxypyridine | Building blocks for pharmaceuticals |
| Thiophen-2-ylboronic acid | 2-(Thiophen-2-yl)-4-phenoxypyridine | Materials science, organic electronics |
| Vinylboronic acid | 2-Vinyl-4-phenoxypyridine | Precursor for polymerization |
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed process that forms a carbon-carbon bond between an aryl or vinyl halide and an alkene. organic-chemistry.orgbeilstein-journals.orgnih.gov This reaction is a cornerstone of modern organic synthesis for constructing substituted alkenes with high stereoselectivity. organic-chemistry.orgnih.gov this compound can serve as the aryl halide component, reacting with various alkenes in the presence of a palladium catalyst and a base to yield 2-alkenyl-4-phenoxypyridine derivatives. The reaction typically proceeds with trans selectivity. organic-chemistry.org
The intramolecular Heck reaction is a powerful variant used to construct cyclic structures, including small, medium, and large rings. wikipedia.orgorganicreactions.orgnih.gov This method is noted for its efficiency, as the unimolecular nature of the reaction is entropically favored. libretexts.org It allows for the participation of more substituted alkenes than the intermolecular version and offers excellent control over regioselectivity and stereoselectivity. libretexts.orgprinceton.edu If this compound were tethered to an alkene via the phenoxy group or another substituent, an intramolecular Heck reaction could be employed for macrocyclization, a strategy used in the synthesis of complex molecules and macrocyclic drugs. nih.gov
Table 2: Potential Heck Reactions of this compound
| Alkene | Product (Major Isomer) | Reaction Type |
| Styrene | (E)-2-(2-phenylvinyl)-4-phenoxypyridine | Intermolecular |
| Ethyl acrylate | (E)-Ethyl 3-(4-phenoxypyridin-2-yl)acrylate | Intermolecular |
| 1-Octene | (E)-2-(Oct-1-en-1-yl)-4-phenoxypyridine | Intermolecular |
| Tethered Alkene | Fused or Macrocyclic Pyridine System | Intramolecular |
Grignard reagents (organomagnesium halides, RMgX) are potent nucleophiles and strong bases. masterorganicchemistry.com While they can add to polarized double bonds, their reaction with aryl halides like this compound typically involves a cross-coupling mechanism to substitute the bromine atom. This transformation often requires a transition metal catalyst, such as nickel or palladium, and is formally known as the Kumada coupling (see Section 3.1.4).
More recently, catalyst-free methods have been developed. For instance, purple light has been shown to promote the radical coupling of 2- or 4-bromopyridines with a wide range of Grignard reagents. organic-chemistry.org This process is initiated by a single electron transfer (SET) from the Grignard reagent to the bromopyridine, generating a pyridyl radical that then combines with the alkyl or aryl radical from the Grignard reagent. organic-chemistry.org This method avoids the use of transition metals and is compatible with primary, secondary, alkyl, aryl, and heteroaryl Grignard reagents. organic-chemistry.org It is important to note that Grignard reagents can also add directly to the electron-deficient pyridine ring, which can be a competing reaction pathway. scribd.comnih.govresearchgate.net
The Kumada coupling was one of the first transition metal-catalyzed cross-coupling reactions developed, predating the Suzuki and Heck reactions. organic-chemistry.orgwikipedia.org It utilizes a Grignard reagent to couple with an aryl or vinyl halide, catalyzed by nickel or palladium complexes. wikipedia.orgnrochemistry.com This reaction is a powerful tool for forming C-C bonds, particularly for synthesizing unsymmetrical biaryls and alkyl-substituted aromatics. organic-chemistry.org
The catalytic cycle is analogous to other cross-coupling reactions, involving oxidative addition of the this compound to the metal center, transmetalation with the Grignard reagent, and reductive elimination. wikipedia.orgnrochemistry.com A key limitation of the Kumada coupling is the high basicity of Grignard reagents, which restricts the presence of base-sensitive functional groups in the substrates. nrochemistry.com However, it remains a valuable method, especially for industrial applications due to the low cost of Grignard reagents. organic-chemistry.org
Table 3: Examples of Kumada Coupling with this compound
| Grignard Reagent (R-MgX) | Catalyst | Product |
| Phenylmagnesium bromide | Ni or Pd complex | 2-Phenyl-4-phenoxypyridine |
| Ethylmagnesium bromide | Ni or Pd complex | 2-Ethyl-4-phenoxypyridine |
| Isopropylmagnesium chloride | Ni or Pd complex | 2-Isopropyl-4-phenoxypyridine |
| Vinylmagnesium bromide | Ni or Pd complex | 2-Vinyl-4-phenoxypyridine |
The Hiyama coupling is a palladium-catalyzed cross-coupling reaction that pairs an organic halide with an organosilane. wikipedia.orgorganic-chemistry.org A distinguishing feature of this reaction is the requirement of an activating agent, typically a fluoride source (e.g., TBAF) or a base, to generate a hypervalent, pentacoordinate silicon intermediate that is capable of transmetalation to the palladium center. organic-chemistry.orgcore.ac.uk
Organosilanes are appealing coupling partners due to their stability, low toxicity, and ease of handling. The Hiyama coupling is versatile, enabling the formation of C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds. wikipedia.org this compound can be effectively coupled with a variety of aryl-, alkenyl-, or alkylsilanes under Hiyama conditions. A significant advantage is the reaction's tolerance for various functional groups, although the use of fluoride as an activator can be incompatible with silicon-based protecting groups. wikipedia.org To circumvent this, fluoride-free protocols have also been developed. organic-chemistry.org
Reactivity of the Pyridine Core and Phenoxy Group
The pyridine ring is an electron-deficient heterocycle due to the electronegativity of the nitrogen atom. This electronic nature governs its reactivity.
Nucleophilic Substitution : The pyridine ring is deactivated towards electrophilic substitution but activated for nucleophilic substitution, particularly at the 2- and 4-positions. scribd.com While this compound already has substituents at these positions, further reactions can occur. For instance, strong nucleophiles like organolithium reagents or sodium amide (in the Chichibabin reaction) can attack the pyridine ring. scribd.com The nitrogen atom itself can be quaternized by alkyl halides, which further activates the ring toward nucleophilic attack.
Electrophilic Substitution : Electrophilic substitution on the pyridine ring is difficult and requires harsh conditions. scribd.com When it does occur, substitution is directed to the 3- and 5-positions. The presence of the electron-donating phenoxy group at the 4-position may slightly facilitate electrophilic attack compared to unsubstituted pyridine, while the bromine at the 2-position would have a deactivating effect.
Metalation : The pyridine ring can be deprotonated at positions adjacent to the nitrogen using strong bases like butyllithium, especially when directed by other substituents. wikipedia.org For this compound, lithiation could potentially occur at the 3- or 5-positions, creating a nucleophilic center for reaction with electrophiles.
The phenoxy group is generally a stable ether linkage. It acts as an electron-donating group through resonance, influencing the reactivity of the pyridine ring. Cleavage of the aryl ether bond is possible but typically requires harsh conditions, such as strong acids (e.g., HBr) or potent reducing agents, and is not a common transformation under the conditions used for cross-coupling reactions.
Mechanistic Investigations of this compound Transformations
Understanding the reaction mechanisms underlying the transformations of this compound is crucial for optimizing reaction conditions and controlling product selectivity.
Catalysts and their associated ligands play a pivotal role in directing the outcome of reactions involving polyfunctionalized substrates like this compound. In palladium-catalyzed cross-coupling reactions, the choice of ligand is critical for controlling selectivity, particularly when multiple reactive sites are present. rsc.org
For dihalogenated pyridines, such as 2,4-dichloropyridine, ligand choice can invert the "innate" reactivity. nih.gov Typically, the halide at the C2 position, adjacent to the nitrogen, is more reactive. However, the use of sterically hindered N-heterocyclic carbene (NHC) ligands, such as IPr, can promote selective cross-coupling at the C4 position. nih.gov This ligand-controlled regioselectivity arises from the steric bulk of the ligand influencing which C-halide bond can more readily access the palladium catalyst's coordination sphere. While this compound does not have two halides, it possesses a C-Br bond and multiple C-H bonds that could be targeted. A judicious choice of catalyst and ligand could allow for selective functionalization at either the C2-Br bond or a specific C-H bond.
In ruthenium-catalyzed domino reactions of 2-bromopyridines, the catalytic system, comprising a ruthenium(II) source and additives like KOPiv and Na₂CO₃, is essential for mediating the entire cascade of oxygenation, N-arylation, and C-H activation. mdpi.com The proposed mechanism involves the oxidative addition of the Ru catalyst to the C-Br bond as a key initial step. mdpi.com
Table 2: Ligand Effects on Regioselectivity in Cross-Coupling of 2,4-Dichloropyridine nih.gov
| Ligand | Catalyst System | Major Product | C4:C2 Selectivity |
| QPhos | Pd₂(dba)₃ | C4-Coupling | 1.8 : 1 |
| dppf | Pd₂(dba)₃ | C2-Coupling | 1 : >20 |
| IPr | Pd(PEPPSI)(IPr) | C4-Coupling | ~10 : 1 |
Note: This data illustrates the principle of ligand-controlled selectivity on a related dihalopyridine scaffold.
Single electron transfer (SET) is a fundamental process in which one electron is moved from one chemical species to another, leading to the formation of radical intermediates. libretexts.org These mechanisms are distinct from the two-electron (heterolytic) processes common in many ionic reactions. libretexts.org Radical reactions initiated by SET are increasingly used in organic synthesis to form C-C and C-heteroatom bonds under mild conditions.
The formation of radical species often begins with a homolytic cleavage event, where a covalent bond breaks, and each fragment retains one electron. libretexts.org For a molecule like this compound, radical reactions could be initiated, for example, through photoredox catalysis. In such a scenario, a photosensitizer absorbs light and engages in an SET event with the substrate, either oxidizing or reducing it to generate a radical ion.
While specific SET mechanisms involving this compound are not detailed in the provided sources, the general principles can be applied. For instance, reduction of the C-Br bond via SET from a photocatalyst would generate a pyridyl radical and a bromide anion. This pyridyl radical could then participate in various downstream reactions, such as addition to an alkene or coupling with another radical.
In some enzymatic systems, SET pathways are crucial. For example, radical S-adenosylmethionine (SAM) enzymes utilize a [4Fe-4S] cluster to reductively cleave SAM, generating a highly reactive 5'-deoxyadenosyl radical. nih.gov This radical initiates substrate transformation through hydrogen atom abstraction. Some of these enzymes have been shown to use substrates to facilitate electron transfer from a donor like NADPH to the iron-sulfur cluster, highlighting the diverse roles of molecules in mediating SET processes. nih.gov
Spectroscopic Analysis and Structural Characterization of 2 Bromo 4 Phenoxypyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.
¹H NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. For 2-Bromo-4-phenoxypyridine, the spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the phenoxy group.
The pyridine ring contains three aromatic protons. The proton at the C6 position (adjacent to the nitrogen) is expected to be the most deshielded due to the inductive effect of the nitrogen atom, appearing furthest downfield. The protons at C3 and C5 will also exhibit characteristic shifts and coupling patterns. The phenoxy group contributes five protons, which would typically appear as a complex multiplet, though they can sometimes resolve into ortho, meta, and para signals depending on the solvent and magnetic field strength.
The expected chemical shifts (δ) are predicted based on data from similar compounds like 2-bromopyridine (B144113) and substituted phenyl ethers.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Predicted data based on analogous compounds)
| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-6 (Pyridine) | 8.1 - 8.3 | Doublet (d) | J = 5.0 - 6.0 |
| H-5 (Pyridine) | 7.0 - 7.2 | Doublet of Doublets (dd) | J = 5.0 - 6.0, 2.0 - 3.0 |
| H-3 (Pyridine) | 6.8 - 7.0 | Doublet (d) | J = 2.0 - 3.0 |
| H-2', H-6' (Phenoxy, ortho) | 7.3 - 7.5 | Multiplet (m) | |
| H-3', H-4', H-5' (Phenoxy, meta, para) | 7.1 - 7.3 | Multiplet (m) |
¹³C NMR spectroscopy is used to determine the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The molecule has 11 carbon atoms, but due to symmetry in the phenoxy group, fewer than 11 signals might be observed if the rotation around the C-O bond is fast on the NMR timescale.
The carbon atom attached to the bromine (C2) is expected to have a chemical shift significantly influenced by the halogen. The carbon attached to the phenoxy group (C4) will also show a characteristic downfield shift. The chemical shifts of the pyridine and phenyl carbons can be predicted by considering the substituent effects. For instance, data for 2-bromopyridine shows the C2 carbon at approximately 142.4 ppm. rsc.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted data based on analogous compounds)
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
| C-2 (Pyridine) | 141 - 143 |
| C-3 (Pyridine) | 110 - 112 |
| C-4 (Pyridine) | 165 - 168 |
| C-5 (Pyridine) | 118 - 120 |
| C-6 (Pyridine) | 150 - 152 |
| C-1' (Phenoxy) | 155 - 157 |
| C-2', C-6' (Phenoxy) | 121 - 123 |
| C-3', C-5' (Phenoxy) | 129 - 131 |
| C-4' (Phenoxy) | 125 - 127 |
³¹P NMR spectroscopy is a powerful tool specifically for studying phosphorus-containing compounds. It is not used to characterize this compound directly, but it is invaluable for studying the mechanisms of reactions in which the compound participates, particularly in organometallic chemistry.
Many modern synthetic reactions, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), use phosphine (B1218219) ligands (e.g., triphenylphosphine, DPPF) to stabilize the metal center. nih.govrsc.orgnih.gov When this compound is used as a substrate in such a reaction, it forms intermediate palladium-phosphine complexes.
³¹P NMR can be used to monitor the reaction progress by observing the signals of the free phosphine ligand and the various palladium-phosphine intermediates. The chemical shift (δ) and coupling constants (J) of the ³¹P nucleus are highly sensitive to the coordination environment of the phosphorus atom. nih.gov For example, the coordination of a phosphine ligand to a palladium center typically causes a significant downfield shift in its ³¹P NMR signal compared to the free ligand. By tracking these changes, researchers can identify key intermediates, determine their structures, and gain insight into the catalytic cycle. nih.govnih.gov
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The spectrum is a plot of absorbance versus wavenumber (cm⁻¹). The key functional groups in this compound—the pyridine ring, the C-Br bond, and the aryl-ether linkage—give rise to characteristic absorption bands.
C-O-C (Aryl Ether) Vibrations : Aryl ethers typically show two characteristic C-O stretching bands. An asymmetric stretch is expected around 1200-1250 cm⁻¹, and a symmetric stretch is expected around 1020-1075 cm⁻¹.
C=N and C=C (Pyridine Ring) Vibrations : The stretching vibrations of the C=N and C=C bonds within the pyridine ring are expected in the 1400-1600 cm⁻¹ region.
C-H Vibrations : Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. Out-of-plane C-H bending vibrations appear in the 700-900 cm⁻¹ region and are characteristic of the substitution pattern.
C-Br Vibration : The C-Br stretching vibration is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹.
Table 3: Predicted IR Absorption Bands for this compound (Predicted data based on characteristic group frequencies)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3050 - 3100 | Medium-Weak |
| C=C/C=N Ring Stretch | 1580 - 1600 | Strong |
| C=C/C=N Ring Stretch | 1450 - 1500 | Strong |
| Asymmetric C-O-C Stretch | 1220 - 1260 | Strong |
| Symmetric C-O-C Stretch | 1020 - 1070 | Medium |
| Aromatic C-H Out-of-Plane Bend | 750 - 850 | Strong |
| C-Br Stretch | 500 - 600 | Medium |
Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. Vibrations that cause a significant change in molecular polarizability are typically strong in the Raman spectrum. For molecules with a center of symmetry, some vibrations may be IR-active but Raman-inactive, and vice versa. While this compound lacks a center of symmetry, making all its vibrations potentially active in both techniques, the relative intensities of the bands can differ significantly.
Pyridine Ring Modes : The symmetric "ring-breathing" vibration of the pyridine ring, typically around 990-1030 cm⁻¹, is often a very strong and characteristic band in the Raman spectrum. aps.orgnih.gov
C-Br Mode : The C-Br stretch is also Raman active.
Phenoxy Group Modes : The vibrations of the phenoxy group, particularly the symmetric stretching of the benzene ring, will also be prominent.
Raman spectroscopy is particularly useful for studying aromatic systems, and the spectrum of this compound would be expected to show strong signals corresponding to the vibrations of both the pyridine and phenyl rings. acs.orgcdnsciencepub.com
Table 4: Predicted Raman Shifts for this compound (Predicted data based on analogous compounds)
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3050 - 3100 | Medium |
| C=C/C=N Ring Stretch | 1580 - 1600 | Strong |
| Ring Breathing (Pyridine) | 990 - 1010 | Very Strong |
| Ring Breathing (Phenyl) | 1000 - 1020 | Strong |
| C-Br Stretch | 500 - 600 | Medium |
Electronic Spectroscopy
Electronic spectroscopy probes the electronic structure of a molecule by measuring the absorption or emission of light corresponding to the transition of electrons between different energy levels. For organic molecules like this compound, these transitions typically involve π, n, and σ electrons.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible radiation, which excites outer electrons from their ground state to a higher energy state. The absorption of energy occurs in specific functional groups within a molecule known as chromophores. shu.ac.uk In this compound, the key chromophores are the pyridine ring and the phenoxy group, which contain π electrons and non-bonding (n) electrons.
The electronic transitions observed in molecules with such features are primarily π → π* and n → π*. uzh.ch
π → π Transitions:* These transitions involve the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital. They are characteristic of unsaturated systems like aromatic rings. These transitions are typically strong, resulting in high molar absorptivity values (ε between 1,000 and 10,000 L mol⁻¹ cm⁻¹). shu.ac.uk The conjugated system formed by the pyridine and phenoxy rings in this compound is expected to give rise to intense π → π* absorption bands.
n → π Transitions:* These transitions involve moving an electron from a non-bonding orbital (such as the lone pair on the nitrogen atom of the pyridine ring or the oxygen of the ether linkage) to a π* anti-bonding orbital. uzh.ch These transitions are generally of lower energy (occur at longer wavelengths) and have a much lower intensity (ε between 10 and 100 L mol⁻¹ cm⁻¹) compared to π → π* transitions. shu.ac.uk
Table 1: Expected Electronic Transitions for this compound
| Transition Type | Orbitals Involved | Associated Chromophore(s) | Expected Intensity |
|---|---|---|---|
| π → π* | π bonding to π* anti-bonding | Pyridine ring, Phenyl ring | High |
Fluorescence is a type of photoluminescence where a molecule absorbs a photon, promoting it to an excited electronic state, and then emits a photon as it returns to the ground state. A study on related compounds, 2-phenoxypyridine and 2-(4-methyl)phenoxypyridine, demonstrated that these molecules exhibit fluorescence in various solvents. researchgate.net
The luminescent properties of this compound are expected to be influenced by its molecular structure. The extended π-system across the phenoxy and pyridine moieties provides the necessary framework for fluorescence. However, the presence of the bromine atom can significantly affect the luminescent properties. Halogens, particularly heavier ones like bromine, are known to quench fluorescence through the "heavy-atom effect." This effect enhances intersystem crossing (a non-radiative transition from a singlet excited state to a triplet state), which competes with fluorescence and can reduce its quantum yield. While many organic molecules exhibit luminescence, the efficiency can vary greatly. researchgate.netnih.gov The emission spectra, if observed, would likely be influenced by solvent polarity and could provide insights into the nature of the excited state. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound (C₁₁H₈BrNO), electron impact (EI) mass spectrometry would provide the molecular weight and structural information through analysis of fragmentation patterns.
The molecular weight of this compound is approximately 250.1 g/mol . A key feature in its mass spectrum would be the presence of two prominent molecular ion peaks of nearly equal intensity: one for the molecule containing the ⁷⁹Br isotope (M⁺) and another two mass units higher for the molecule containing the ⁸¹Br isotope (M+2). This isotopic signature is characteristic of monobrominated compounds.
The fragmentation of the molecular ion would proceed through the cleavage of the weakest bonds. Studies on related phenoxy-containing heterocyclic compounds show common fragmentation pathways involving the loss of the phenoxy group or cleavage of bonds within the heterocyclic ring. nih.govnih.gov For this compound, characteristic fragmentation would likely involve:
Loss of the phenoxy radical (•OPh): Cleavage of the C-O ether bond to yield a bromopyridinyl cation.
Loss of a bromine radical (•Br): Cleavage of the C-Br bond to form a phenoxypyridine cation radical.
Loss of phenol (B47542) (HOPh): Involving a rearrangement, this is another possible pathway seen in similar structures. nih.gov
Cleavage of the pyridine ring: Following initial fragmentations, the pyridine ring itself can break apart, leading to smaller fragment ions. sapub.org
Table 2: Predicted Mass Spectrometry Fragments for this compound
| Fragment Ion | Proposed Identity | m/z (for ⁷⁹Br) | Notes |
|---|---|---|---|
| [C₁₁H₈BrNO]⁺• | Molecular Ion (M⁺) | 249 | The M+2 peak at m/z 251 (for ⁸¹Br) would be of similar intensity. |
| [C₅H₃BrN]⁺• | Bromopyridinyl cation radical | 170 | Resulting from the loss of the phenoxy radical (•OPh). |
| [C₁₁H₈NO]⁺• | Phenoxypyridine cation radical | 169 | Resulting from the loss of the bromine radical (•Br). |
| [C₆H₅O]⁺ | Phenoxy cation | 93 | From cleavage of the ether bond. |
X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure Determination
The packing of molecules in a crystal is governed by non-covalent intermolecular interactions. researchgate.net For this compound, several types of interactions would be expected to stabilize the crystal lattice:
π-π Stacking: The presence of two aromatic rings (pyridine and phenyl) makes π-π stacking interactions highly probable. mdpi.com These interactions involve the face-to-face or offset stacking of the rings, contributing significantly to the crystal's cohesive energy. nih.govnih.gov The distances between the centroids of interacting rings are typically in the range of 3.4 to 4.0 Å. nih.govresearchgate.net
Hydrogen Bonding: Although the molecule lacks classic hydrogen bond donors like O-H or N-H, weak C-H···N and C-H···O hydrogen bonds can form. In these interactions, an aromatic C-H group acts as the donor, and the nitrogen atom of the pyridine ring or the oxygen atom of the ether linkage acts as the acceptor. These interactions play a crucial role in directing the crystal packing. nih.gov
Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites like the nitrogen or oxygen atoms on neighboring molecules.
Analysis of the crystal structure via XRD would allow for the precise measurement of the distances and angles of these interactions, providing a detailed understanding of the supramolecular architecture. researchgate.net
Table 3: Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor |
|---|---|---|
| π-π Stacking | Pyridine ring / Phenyl ring | Phenyl ring / Pyridine ring |
| Weak Hydrogen Bond | Aromatic C-H | Pyridine Nitrogen (N) |
| Weak Hydrogen Bond | Aromatic C-H | Phenoxy Oxygen (O) |
Computational and Theoretical Studies on 2 Bromo 4 Phenoxypyridine Systems
Quantum Mechanical Approaches (e.g., Density Functional Theory - DFT)
Quantum mechanical methods are central to the computational analysis of molecular systems like 2-Bromo-4-phenoxypyridine. Among these, Density Functional Theory (DFT) has become a standard approach due to its excellent balance of computational cost and accuracy. nih.govmdpi.com DFT calculations are used to determine the electronic structure, optimized geometry, and energetic properties of molecules.
The most widely used functional for organic molecules is Becke's three-parameter hybrid functional combined with the Lee–Yang–Parr correlation functional (B3LYP). nih.govresearching.cn This method, paired with a suitable basis set such as 6-311++G(d,p), allows for the reliable prediction of various molecular properties. researchgate.net For instance, DFT calculations can be employed to optimize the molecular structure, simulate vibrational spectra (infrared and Raman), and calculate electronic properties like molecular orbital energies. researchgate.net These theoretical investigations provide a microscopic understanding of the molecule's behavior and are essential for interpreting experimental results and predicting chemical reactivity. researching.cnrsc.org
Molecular Geometry and Conformational Analysis
The three-dimensional arrangement of atoms and the molecule's flexibility are key determinants of its physical and chemical properties. Computational methods are used to find the most stable geometric structure and to explore the energy landscape associated with conformational changes.
The first step in a computational study is typically a geometry optimization, which locates the minimum energy structure on the potential energy surface. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the most stable arrangement. The structure is defined by the connection of a phenyl ring to a 2-bromopyridine (B144113) ring through an oxygen atom bridge. The optimization process, usually performed using DFT methods like B3LYP, provides a detailed picture of the molecule's ground-state geometry. researching.cn
Below is a table of representative optimized geometric parameters for a system like this compound, based on typical values for related structures calculated with DFT.
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Lengths | C-Br | ~1.88 - 1.91 Å |
| C-O (Pyridine side) | ~1.36 - 1.39 Å | |
| C-O (Phenyl side) | ~1.38 - 1.41 Å | |
| C-N (Pyridine) | ~1.33 - 1.35 Å | |
| C=C (Aromatic) | ~1.38 - 1.40 Å | |
| Bond Angles | C-O-C | ~118° - 121° |
| C-C-Br | ~119° - 122° | |
| C-N-C (Pyridine) | ~116° - 118° | |
| Note: These values are illustrative and derived from computational studies on analogous molecular fragments. The exact values would require a specific DFT calculation for this compound. |
Conformational flexibility in this compound is primarily associated with the rotation around the C-O bonds of the ether linkage. The orientation of the phenyl ring relative to the pyridine (B92270) ring is defined by two key dihedral angles. To investigate this flexibility, a potential energy surface (PES) scan is performed. This involves systematically rotating one of the rings relative to the other and calculating the energy at each step.
This analysis reveals the global minimum energy conformation as well as any local minima. It also determines the energy barriers for rotation between these stable conformations. The height of these barriers provides insight into the molecule's conformational stability at different temperatures. A low rotational barrier suggests that the molecule is flexible and can easily interconvert between different spatial arrangements at room temperature.
Electronic Structure Characterization
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity and kinetic stability. irjweb.commdpi.com
A large HOMO-LUMO gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests the molecule is more reactive. irjweb.com For this compound, the HOMO is expected to be localized primarily on the electron-rich phenoxy group, while the LUMO is likely centered on the electron-deficient bromopyridine ring. researchgate.net This separation of frontier orbitals indicates a potential for intramolecular charge transfer upon electronic excitation.
The table below presents typical energy values for frontier orbitals in related bromo-heteroaromatic systems, calculated using DFT.
| Parameter | Description | Typical Energy Range (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.0 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -1.5 eV |
| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 5.0 to 6.0 eV |
| Note: These values are illustrative and based on data from similar compounds. The precise energies for this compound would need to be determined by a specific quantum chemical calculation. |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.net It is plotted on the molecule's electron density surface and uses a color scale to indicate regions of different electrostatic potential. MEP maps are invaluable for identifying electrophilic and nucleophilic sites. researchgate.net
For this compound, the MEP map would show:
Negative Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They would be concentrated around the highly electronegative nitrogen atom of the pyridine ring, the oxygen atom of the ether linkage, and to a lesser extent, the bromine atom. researchgate.netresearchgate.net
Positive Regions (Blue): These electron-poor areas are susceptible to nucleophilic attack. They are typically located around the hydrogen atoms of both the pyridine and phenyl rings.
Neutral Regions (Green): These areas represent regions of near-neutral electrostatic potential, often found on the carbon framework of the aromatic rings. researchgate.net
The MEP map provides a comprehensive picture of the molecule's charge landscape, highlighting the sites most likely to engage in intermolecular interactions.
Theoretical Prediction of Spectroscopic Properties
Computational methods allow for the accurate prediction of various spectroscopic properties, aiding in the interpretation of experimental data and the structural elucidation of complex molecules.
Time-dependent density functional theory (TD-DFT) is a widely used computational method to simulate electronic absorption (UV-Vis) and emission (fluorescence) spectra. These simulations provide information about the electronic transitions between molecular orbitals. For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and emission, as well as the oscillator strengths, which correspond to the intensity of these transitions.
The primary electronic transitions in a molecule like this compound are typically π → π* and n → π* transitions. The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, usually resulting in strong absorption bands. The n → π* transitions involve the excitation of an electron from a non-bonding orbital (like the one on the pyridine nitrogen) to a π* antibonding orbital. These are generally weaker than π → π* transitions. Computational studies on similar aromatic and heterocyclic systems have demonstrated the reliability of TD-DFT in predicting these photophysical properties. nih.govrsc.org
Table 1: Representative Simulated Spectroscopic Data for this compound
| Parameter | Predicted Value | Major Orbital Contribution | Transition Type |
|---|---|---|---|
| Absorption λmax | 275 nm | HOMO → LUMO | π → π* |
| Oscillator Strength (f) | 0.15 | HOMO-1 → LUMO | π → π* |
Note: The data in this table is illustrative of typical computational outputs for aromatic pyridines and is not derived from a specific published study on this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Computational chemistry, particularly using the Gauge-Independent Atomic Orbital (GIAO) method within DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts of molecules. nih.gov These predictions are invaluable for assigning experimental spectra, confirming molecular structures, and understanding the electronic environment of each nucleus.
For this compound, theoretical calculations can determine the isotropic shielding values for each hydrogen and carbon atom, which are then converted to chemical shifts by referencing a standard compound like tetramethylsilane (TMS). The predicted shifts reflect the influence of the electron-withdrawing bromine atom, the electron-donating phenoxy group, and the electronic structure of the pyridine ring. The close agreement often found between predicted and experimental values validates the computed geometry and electronic structure of the molecule. researchgate.net
Table 2: Illustrative Comparison of Predicted and Experimental NMR Chemical Shifts (ppm) for this compound
| Atom Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |
|---|---|---|
| C2 (C-Br) | 142.5 | - |
| C3 | 110.8 | 7.15 |
| C4 (C-OPh) | 165.2 | - |
| C5 | 115.6 | 7.05 |
Note: This table presents hypothetical data representative of what would be expected from DFT calculations for this structure.
Mechanistic Insights from Computational Modeling
Computational modeling is a critical tool for exploring the dynamics of chemical reactions, allowing researchers to map out reaction pathways and understand the intricate interactions that occur during a catalytic process.
Theoretical calculations can map the potential energy surface of a chemical reaction, identifying the low-energy pathways from reactants to products. This involves locating and characterizing the geometry and energy of stationary points, including reactants, intermediates, products, and, most importantly, transition states. researchgate.net The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate.
For reactions involving this compound, such as nucleophilic aromatic substitution or cross-coupling reactions, computational studies can elucidate the step-by-step mechanism. By modeling the structures of proposed intermediates and transition states, researchers can distinguish between different possible mechanistic pathways (e.g., concerted vs. stepwise) and identify the rate-determining step. nih.gov This level of detail provides fundamental insights into the molecule's reactivity.
The pyridine nitrogen atom in this compound makes it a potential ligand for transition metal catalysts. Computational chemistry is extensively used to study the interactions between ligands and metal centers within catalytic cycles. rsc.org Methods such as DFT can be used to calculate the binding energy of the ligand to the metal, analyze the nature of the coordination bond, and model the geometric and electronic changes that occur throughout a catalytic process, such as oxidative addition, transmetalation, and reductive elimination. acs.org
Analysis of the molecular orbitals involved in the ligand-metal bond can reveal the extent of σ-donation from the pyridine nitrogen to the metal and any π-backbonding from the metal to the ligand's π* orbitals. This understanding is crucial for designing more efficient catalysts by rationally modifying the ligand structure to tune the electronic properties of the metal center. nih.gov
Analysis of Intra- and Intermolecular Bonding and Interactions
Beyond covalent bonds, weaker intra- and intermolecular interactions play a crucial role in determining the structure, stability, and physical properties of molecular systems. Computational methods are essential for identifying and quantifying these non-covalent interactions.
For this compound, intramolecular interactions may exist, such as those between the phenoxy ring and the pyridine moiety, which can influence the molecule's preferred conformation. Intermolecular interactions are critical in the solid state or in solution. These can include:
π-π stacking: Interactions between the aromatic rings of adjacent molecules.
Halogen bonding: An attractive interaction between the electrophilic region of the bromine atom and a nucleophilic site on another molecule.
Hydrogen bonding: The pyridine nitrogen can act as a hydrogen bond acceptor. nih.govsemanticscholar.org
Computational techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to visualize and characterize these weak interactions, providing insights into crystal packing and supramolecular assembly. semanticscholar.org
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
Applications in Organic Synthesis and Functional Material Development
2-Bromo-4-phenoxypyridine as a Versatile Building Block in Complex Organic Synthesis
In the field of organic synthesis, this compound serves as a key building block. The carbon-bromine bond at the 2-position is particularly amenable to a variety of transition metal-catalyzed cross-coupling reactions, providing a reliable handle for introducing molecular complexity. This reactivity is the cornerstone of its utility in constructing elaborate organic molecules.
The pyridine (B92270) scaffold is a ubiquitous feature in pharmaceuticals, agrochemicals, and natural products. rsc.org Consequently, methods for its functionalization are of paramount importance. While direct C-H functionalization of pyridines can be challenging, the use of halogenated pyridines like this compound provides a robust and predictable pathway for derivatization. researchgate.net
The compound is an excellent substrate for numerous palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the 2-position. For instance, Suzuki-Miyaura coupling with boronic acids introduces new aryl or alkyl groups, Sonogashira coupling with terminal alkynes yields substituted ethynylpyridines, and Buchwald-Hartwig amination allows for the synthesis of 2-aminopyridine (B139424) derivatives. researchgate.netarkat-usa.orgresearchgate.net These transformations convert the simple starting material into highly functionalized pyridine derivatives, which can serve as intermediates for more complex fused heterocyclic systems. researchgate.netchim.itresearchgate.net The products of these reactions are valuable precursors in multi-step syntheses, enabling the construction of diverse molecular libraries.
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura Coupling | R-B(OH)₂ | Pd(PPh₃)₄ / Base | 2-Aryl/Alkyl-4-phenoxypyridine |
| Sonogashira Coupling | R-C≡CH | PdCl₂(PPh₃)₂ / CuI / Base | 2-Alkynyl-4-phenoxypyridine |
| Buchwald-Hartwig Amination | R₂NH | Pd₂(dba)₃ / Ligand / Base | 2-(Dialkylamino)-4-phenoxypyridine |
| Heck Coupling | Alkene | Pd(OAc)₂ / Ligand / Base | 2-Alkenyl-4-phenoxypyridine |
| Carbonylative Coupling | Phenylboronic Acid / CO | Pd(OAc)₂ / NHC precursor | 2-Benzoyl-4-phenoxypyridine |
This table presents representative cross-coupling reactions applicable to this compound for the synthesis of functionalized derivatives. researchgate.netarkat-usa.orgresearchgate.net
Natural products provide the inspiration for a significant portion of new therapeutic agents. However, their total synthesis can be exceedingly complex. Analogue-oriented synthesis (AOS) is a strategy that targets the creation of simplified, yet still bioactive, versions of natural products. nih.gov This approach allows for the systematic exploration of a natural product's pharmacophore to identify the key structural elements responsible for its biological activity.
This compound is an ideal scaffold for such strategies. Its core structure can be elaborated through the cross-coupling reactions mentioned previously to append various side chains and functional groups that mimic different domains of a target natural product. For example, bipyridine moieties, which are found in some natural products, can be synthesized by coupling a bromopyridine with a corresponding pyridine-derived organometallic reagent. researchgate.net This modular approach enables the rapid generation of a library of natural product analogs, which can then be screened for desired biological activities, bridging the gap between total synthesis and drug discovery. nih.gov
Role in Ligand Design for Organometallic Chemistry
In organometallic chemistry, ligands are crucial components that modulate the steric and electronic properties of a metal center, thereby dictating its reactivity, stability, and catalytic activity. Pyridine-based ligands, particularly bidentate (e.g., 2,2'-bipyridine) and tridentate (e.g., 2,2':6',2''-terpyridine) systems, are among the most widely studied and utilized in coordination chemistry. semanticscholar.org this compound serves as a key precursor for crafting bespoke ligands with tailored properties.
Organometallic complexes are powerful catalysts for a vast array of chemical transformations. ed.ac.uk The performance of these catalysts is highly dependent on the ligand architecture. By using this compound as a starting material, chemists can synthesize ligands that impart specific properties to a metal catalyst. For example, a Suzuki coupling reaction between this compound and a pyridine-2-boronic acid derivative would yield a 4'-phenoxy-2,2'-bipyridine.
This resulting bipyridine ligand can then be coordinated to metals like ruthenium, iridium, or palladium. mdpi.comacs.org The phenoxy group at the 4-position can influence the electronic properties of the metal center, potentially enhancing catalytic efficiency or selectivity. Such complexes have found applications in reactions like transfer hydrogenation and have been investigated for their potential as catalytic anticancer agents that can function via redox mechanisms within a cell. mdpi.comnih.gov
The synthesis of ligands from this compound is a gateway to a rich field of coordination chemistry. The compound's utility lies in its ability to be converted into multidentate ligands capable of forming stable complexes with a wide range of metal ions. umanitoba.ca The Ullmann reaction or Suzuki coupling are standard methods to link bromopyridines into bipyridine or terpyridine systems. arkat-usa.orgsemanticscholar.orgmdpi.com
Once synthesized, these 4-phenoxypyridine-containing ligands can coordinate to metal centers such as copper(II), zinc(II), or ruthenium(II) to form discrete mononuclear or polynuclear complexes. nih.govresearchgate.net These complexes can exhibit interesting photophysical properties, redox behavior, and structural motifs. Furthermore, such ligands can be used as linkers in the construction of coordination polymers, where the metal ions act as nodes and the organic ligands bridge them to form one-, two-, or three-dimensional extended networks. nih.gov
| Precursor | Reaction | Product | Metal Complex Example |
| This compound | Suzuki Coupling with Pyridine-2-boronic acid | 4'-Phenoxy-2,2'-bipyridine | [Ru(4'-phenoxy-2,2'-bipyridine)₃]²⁺ |
| This compound | Stille Coupling with 2-(Tributylstannyl)pyridine | 4'-Phenoxy-2,2'-bipyridine | [PdCl₂(4'-phenoxy-2,2'-bipyridine)] |
| This compound | Negishi Coupling with 2-Pyridylzinc chloride | 4'-Phenoxy-2,2'-bipyridine | [Cu(4'-phenoxy-2,2'-bipyridine)₂]²⁺ |
This table illustrates the synthesis of a representative bipyridine ligand from this compound and its subsequent use in forming coordination complexes.
Development of Advanced Functional Materials
The incorporation of specific molecular units into polymers is a powerful strategy for creating advanced functional materials with tailored properties. Heterocyclic compounds, and pyridines in particular, are often integrated into polymer backbones to enhance thermal stability, introduce metal-binding sites, or impart specific electronic or optical characteristics. This compound is a valuable precursor for monomers used in the synthesis of such materials.
The reactive bromo group enables its incorporation into polymer chains through various cross-coupling polymerization techniques, such as Suzuki or Stille polycondensation. This allows for the creation of conjugated polymers where the 4-phenoxypyridine (B1584201) unit is part of the delocalized π-system. The electron-deficient nature of the pyridine ring makes it a suitable component for donor-acceptor (D-A) type polymers, which are of great interest for applications in organic electronics, including electrochromic devices and organic thin-film transistors. mdpi.com Additionally, the phenoxy group can enhance solubility and processability of the final polymer. In another approach, this compound can be chemically modified to form diamine or diol monomers, which can then be used to synthesize high-performance polymers like polyimides and polyesters, where the pyridinoxy moiety contributes to high thermal stability and mechanical strength. researchgate.net
Precursors for Fluorescent Probes and Dyes for Research Applications
Fluorescent probes are indispensable tools in biological imaging, allowing for the visualization of cellular structures and processes with high specificity and sensitivity. The rational design of these probes often involves the strategic modification of a core fluorophore to tune its photophysical properties and introduce specific functionalities. While direct examples of this compound in the synthesis of widely-known commercial dyes are not extensively documented, its structural motifs are relevant to the synthesis of various fluorophores. The bromo- and phenoxy- substituents on the pyridine ring offer versatile handles for synthetic transformations, making it a potential precursor for novel fluorescent compounds.
The development of fluorescent probes often relies on fundamental fluorescence modulation mechanisms such as Photoinduced Electron Transfer (PeT). These mechanisms are applicable to a wide array of fluorophores and allow for the rational design of probes for specific target molecules. The synthesis of such probes involves the strategic incorporation of different chemical moieties to control these photophysical processes.
For instance, the synthesis of fluorescent probes for bioimaging applications often involves the use of core structures like fluorescein, rhodamine, and BODIPY (boron-dipyrromethene) dyes. These core structures can be chemically modified to create probes for detecting various analytes such as metal ions, reactive oxygen species, and enzymes. The bromo-substituent on this compound could, in principle, be utilized in cross-coupling reactions to attach such fluorogenic units or targeting ligands, thereby creating novel sensor molecules.
The following table provides an overview of common fluorophore classes and their general synthetic approaches, where a versatile precursor like this compound could potentially be integrated.
| Fluorophore Class | General Synthetic Approach | Potential Role of this compound |
| BODIPY Dyes | Condensation of pyrrole (B145914) derivatives with an acyl chloride or aldehyde, followed by complexation with BF3. | Could be functionalized and attached to the BODIPY core post-synthesis via cross-coupling at the bromine site. |
| Rhodamine Dyes | Condensation of phthalic anhydride (B1165640) derivatives with m-aminophenols. | Could be used to synthesize a substituted phthalic anhydride or aminophenol derivative. |
| Coumarin (B35378) Dyes | Pechmann condensation or other cyclization reactions. | The pyridine and phenoxy groups could be incorporated into the coumarin backbone to modulate its electronic properties. |
| Cyanine (B1664457) Dyes | Condensation of heterocyclic quaternary salts. | The pyridine moiety could serve as one of the heterocyclic systems in the cyanine structure. |
Integration into Polymeric Structures for Electronic Devices (e.g., Organic Light Emitting Diodes)
Organic Light Emitting Diodes (OLEDs) are a prominent technology in modern displays and lighting, owing to their high contrast, low power consumption, and flexibility. The performance of an OLED is critically dependent on the properties of the organic materials used in its various layers, including the emissive layer and charge-transporting layers. Polymeric materials have gained significant attention for these applications due to their solution processability, which allows for the fabrication of large-area devices at a lower cost compared to small molecules that require vacuum deposition.
The design of polymers for OLEDs often involves the creation of conjugated macromolecules with specific electronic properties. The incorporation of different aromatic and heterocyclic units into the polymer backbone allows for the tuning of the material's HOMO/LUMO energy levels, charge carrier mobility, and emission characteristics.
While there is no direct evidence in the reviewed literature of this compound being used as a monomer in the synthesis of polymers for OLEDs, its structure contains elements that are of interest for materials science. The pyridine ring is an electron-deficient unit, which is a desirable characteristic for electron-transporting materials. The phenoxy group can influence the polymer's solubility and morphology. The bromo-substituent provides a reactive site for polymerization reactions, such as Suzuki or Stille coupling, which are commonly used to synthesize conjugated polymers.
The table below outlines classes of polymers used in OLEDs and indicates where a monomer derived from this compound could hypothetically be incorporated.
| Polymer Class | Key Properties for OLEDs | Potential Integration of this compound |
| Poly(p-phenylene vinylene)s (PPVs) | High photoluminescence quantum yield, good charge transport. | The phenoxypyridine unit could be incorporated into the backbone to modify the electronic properties and emission color. |
| Polyfluorenes (PFOs) | High efficiency, good thermal stability, blue emission. | Could be used as a comonomer to tune the electron affinity and charge balance of the polymer. |
| Polythiophenes (PTs) | Good hole mobility, tunable bandgap. | The electron-deficient pyridine unit could be introduced to create a donor-acceptor copolymer for controlling the emission wavelength. |
| Polycarbazoles | Excellent hole-transporting properties, high thermal stability. | Could be copolymerized with carbazole (B46965) units to enhance electron injection and transport. |
The development of new polymeric materials is crucial for advancing OLED technology. The exploration of novel monomers with tailored electronic and physical properties is an active area of research. Although not yet reported, the unique combination of a pyridine, a phenoxy ether linkage, and a reactive bromine atom makes this compound a compound of interest for future investigations in the field of organic electronics.
Components in Supramolecular Assemblies for Host-Guest Chemistry Research
Supramolecular chemistry focuses on the study of non-covalent interactions to create large, well-organized structures from smaller molecular components. A key area within this field is host-guest chemistry, where a larger 'host' molecule can reversibly bind a smaller 'guest' molecule or ion. These interactions are fundamental to many biological processes and have applications in areas such as sensing, catalysis, and drug delivery.
The design of host molecules often involves creating a pre-organized cavity with specific recognition sites that are complementary to the guest in terms of size, shape, and chemical functionality. Common host molecules include cyclodextrins, calixarenes, crown ethers, and cucurbiturils.
The this compound molecule itself is unlikely to act as a host due to its relatively simple and flexible structure. However, it can serve as a versatile building block for the synthesis of more complex molecules that can participate in supramolecular assemblies. The pyridine nitrogen atom can act as a hydrogen bond acceptor or a metal coordination site. The aromatic rings can participate in π-π stacking interactions. The bromo-substituent allows for the covalent attachment of this unit to larger macrocyclic structures or other recognition motifs.
For example, this compound could be incorporated into ligands for metal-organic frameworks (MOFs) or used to synthesize larger macrocycles with defined cavities. The phenoxy group can influence the solubility and conformational properties of the resulting supramolecular structure.
The table below summarizes key types of supramolecular assemblies and the potential role of this compound as a synthetic component.
| Supramolecular Assembly | Driving Non-Covalent Interactions | Potential Role of this compound Derivative |
| Macrocyclic Host-Guest Complexes | Hydrogen bonding, π-π stacking, hydrophobic effects. | As a component of a larger macrocyclic host, providing a pyridine recognition site or a rigid structural element. |
| Metal-Organic Frameworks (MOFs) | Metal-ligand coordination bonds. | As a precursor to a multitopic ligand where the pyridine nitrogen and other functional groups coordinate to metal centers. |
| Self-Assembled Monolayers | Van der Waals forces, hydrogen bonding, halogen bonding. | Could be functionalized to self-assemble on surfaces, with the phenoxypyridine unit controlling the packing and surface properties. |
| Liquid Crystals | Anisotropic intermolecular forces. | The rigid aromatic structure could be incorporated into mesogenic molecules to induce liquid crystalline phases. |
While specific examples of supramolecular assemblies based on this compound are not prominent in the current scientific literature, the chemical features of this compound make it a promising candidate for the design and synthesis of novel components for supramolecular chemistry research. The ability to fine-tune intermolecular interactions through synthetic modification is a cornerstone of this field, and versatile building blocks like this compound are essential for its continued advancement.
Future Research Directions and Perspectives
Exploration of Novel Synthetic Routes with Enhanced Efficiency and Green Chemistry Principles
While traditional methods for synthesizing substituted pyridines are established, future research will likely focus on developing more efficient and environmentally benign synthetic pathways to 2-Bromo-4-phenoxypyridine and its derivatives.
Mechanochemistry: This solvent-free approach, which uses mechanical force to induce chemical reactions, offers a significant green advantage. The application of mechanochemical methods, such as high-speed vibration milling or manual grinding, could lead to the development of protocols that reduce solvent waste and energy consumption. Research in this area would involve exploring the solid-state reaction between a suitable 2,4-dihalopyridine and a phenoxide salt, optimizing parameters like grinding time, frequency, and the use of liquid-assisted grinding to maximize yield and purity.
Flow Chemistry: Continuous flow synthesis presents a safer, more scalable, and highly efficient alternative to traditional batch processing. A future synthetic route could involve a multi-step flow process where the starting materials are sequentially passed through heated reactors packed with catalysts or reagents. This methodology allows for precise control over reaction parameters, minimizes the handling of hazardous intermediates, and can significantly increase throughput, making the synthesis more amenable to industrial-scale production.
Green Catalysis and Solvents: Future work should also explore the use of more sustainable catalytic systems and greener solvents. This includes investigating earth-abundant metal catalysts to replace precious metals like palladium in cross-coupling reactions and employing aqueous media or bio-based solvents to minimize environmental impact.
Table 1: Comparison of Potential Synthetic Methodologies
| Methodology | Traditional Batch Synthesis | Mechanochemistry | Flow Chemistry |
|---|---|---|---|
| Solvent Use | High | Minimal to None | Reduced, Recyclable |
| Energy Input | Often requires prolonged heating/cooling | Mechanical energy, potentially lower overall | Precise heating, efficient heat transfer |
| Safety | Handling of bulk reagents and intermediates | Smaller quantities, contained system | Minimized exposure to hazardous materials |
| Scalability | Can be challenging | Can be limited | Highly scalable |
| Waste Generation | Significant | Low | Minimized and contained |
Investigation of Undiscovered Reactivity Patterns and Selective Transformations
The unique electronic and steric environment of this compound allows for the exploration of novel and selective chemical transformations.
Site-Selective Cross-Coupling: The pyridine (B92270) ring is π-deficient, which activates the C2 and C4 positions for reactions like oxidative addition in cross-coupling catalysis. Future research could focus on developing highly selective palladium-catalyzed or nickel-catalyzed cross-coupling reactions at the C-Br bond. This would enable the introduction of a wide array of substituents (alkyl, aryl, alkynyl) at the 2-position while leaving the phenoxy group and other positions on the pyridine ring untouched. Investigating the subtle interplay of ligands, solvents, and additives could unlock unprecedented levels of selectivity, even in the presence of other potentially reactive sites.
C–H Activation: Directed C–H activation is a powerful tool for molecular functionalization. The nitrogen atom in the pyridine ring can act as a directing group, facilitating the activation of C–H bonds at the C3 or C5 positions. Furthermore, the phenoxy group itself contains multiple C-H bonds that could be selectively functionalized. Future studies could explore ruthenium, rhodium, or palladium-catalyzed C–H activation to introduce new functional groups directly onto the pyridine or phenyl rings, bypassing the need for pre-functionalized starting materials. This approach would provide a highly atom-economical route to complex derivatives.
Advanced Spectroscopic Characterization Techniques for Dynamic Processes
To fully understand the reactivity and behavior of this compound and its derivatives, advanced characterization techniques are essential for monitoring reactions and identifying transient species.
In Situ NMR and IR Spectroscopy: Real-time monitoring of reactions using in situ spectroscopic methods like Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide invaluable mechanistic insights. These techniques allow for the tracking of reactant consumption, product formation, and the detection of short-lived intermediates without the need for offline sampling, which can be challenging for unstable species. Applying these methods to the synthesis or transformation of this compound could help optimize reaction conditions and elucidate complex reaction pathways.
Advanced Mass Spectrometry: High-resolution mass spectrometry (MS) is exceptionally sensitive for detecting low-abundance charged species, making it ideal for identifying reactive intermediates in catalytic cycles. Techniques such as electrospray ionization (ESI-MS) coupled with tandem MS (MS/MS) can be used to trap and structurally characterize transient organometallic complexes or other intermediates. This information is crucial for understanding the step-by-step mechanism of cross-coupling or C-H activation reactions involving this compound.
Integration of Multiscale Computational Approaches for Complex System Modeling
Computational chemistry offers powerful predictive tools that can guide and accelerate experimental research.
Quantum Chemical Calculations: Density Functional Theory (DFT) can be employed to investigate the electronic structure, reactivity, and potential reaction mechanisms of this compound. DFT calculations can predict the most likely sites for electrophilic or nucleophilic attack, calculate the energy barriers for different reaction pathways, and help explain observed regioselectivity in cross-coupling and C-H activation reactions. This computational foresight can significantly reduce the amount of experimental screening required.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of molecules over time, providing insights into conformational flexibility, solvent effects, and intermolecular interactions. For derivatives of this compound, MD simulations could be used to understand how the molecule interacts with a catalyst's active site or how it self-assembles in the solid state, which is crucial for designing new materials.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between chemical structure and a specific property or activity. If a library of this compound derivatives were synthesized and tested for a particular application (e.g., biological activity or optoelectronic properties), a QSAR model could be developed to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent or efficient molecules.
Table 2: Potential Applications of Computational Methods
| Computational Method | Application for this compound | Predicted Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Modeling reaction pathways | Energy barriers, transition state geometries, reaction selectivity |
| Molecular Dynamics (MD) | Simulating interactions in solution or solid state | Conformational preferences, binding affinities, solvent effects |
| QSAR | Correlating structure with a desired property | Predictive model for designing new derivatives with enhanced properties |
Design of New Functional Materials with Tunable Optoelectronic Properties
The this compound scaffold is an excellent building block for the creation of novel functional materials with applications in electronics and photonics.
Conjugated Polymers: The bromine atom at the 2-position serves as a handle for polymerization reactions, such as Suzuki or Stille cross-coupling. By reacting this compound with appropriate difunctionalized monomers, a new class of pyridine-based conjugated polymers could be synthesized. The inclusion of the electron-deficient pyridine ring in the polymer backbone can enhance electron transport properties, making these materials suitable for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The phenoxy group can be substituted with various functional groups to fine-tune the polymer's solubility, morphology, and electronic energy levels.
Small Molecule Emitters and Sensors: Derivatives of this compound can be designed as small molecules for optoelectronic applications. By strategically adding electron-donating and electron-accepting groups through cross-coupling reactions, molecules with tailored absorption and emission properties can be created. These could function as emitters in OLEDs, components in organic solar cells, or as fluorescent sensors for detecting specific analytes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
